
2-Chloro-4-methyl-1-cyclopentenecarbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-methyl-1-cyclopentenecarbaldehyde is an organic compound with the molecular formula C7H9ClO. It is a cyclopentene derivative with a chlorine atom and a methyl group attached to the ring, along with an aldehyde functional group. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-methyl-1-cyclopentenecarbaldehyde can be achieved through several methods. One common approach involves the chlorination of 4-methyl-1-cyclopentene followed by the introduction of the aldehyde group. The reaction conditions typically involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, followed by oxidation with reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The compound is then purified through distillation or recrystallization techniques.
化学反応の分析
Types of Reactions
2-Chloro-4-methyl-1-cyclopentenecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOCH3), potassium cyanide (KCN)
Major Products Formed
Oxidation: 2-Chloro-4-methyl-1-cyclopentene carboxylic acid
Reduction: 2-Chloro-4-methyl-1-cyclopentenemethanol
Substitution: Various substituted cyclopentene derivatives depending on the nucleophile used
科学的研究の応用
2-Chloro-4-methyl-1-cyclopentenecarbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Chloro-4-methyl-1-cyclopentenecarbaldehyde depends on its chemical reactivity and interactions with other molecules. The aldehyde group can form covalent bonds with nucleophiles, leading to the formation of various adducts. The chlorine atom can participate in substitution reactions, altering the compound’s structure and properties. These interactions can affect molecular targets and pathways, influencing the compound’s biological and chemical effects.
類似化合物との比較
Similar Compounds
- 2-Chloro-1-cyclopentenecarbaldehyde
- 4-Methyl-1-cyclopentenecarbaldehyde
- 2-Chloro-4-methyl-1-cyclopentanol
Uniqueness
2-Chloro-4-methyl-1-cyclopentenecarbaldehyde is unique due to the presence of both a chlorine atom and a methyl group on the cyclopentene ring, along with an aldehyde functional group. This combination of substituents imparts distinct chemical reactivity and properties, making it valuable for specific synthetic applications and research studies.
特性
分子式 |
C7H9ClO |
|---|---|
分子量 |
144.60 g/mol |
IUPAC名 |
2-chloro-4-methylcyclopentene-1-carbaldehyde |
InChI |
InChI=1S/C7H9ClO/c1-5-2-6(4-9)7(8)3-5/h4-5H,2-3H2,1H3 |
InChIキー |
WACVZOREUMOLJI-UHFFFAOYSA-N |
正規SMILES |
CC1CC(=C(C1)Cl)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



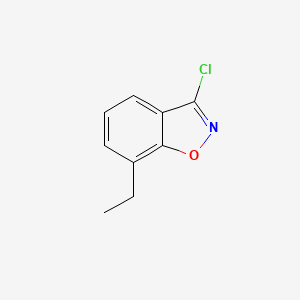

![Ethyl (R)-2-[3-(Hydroxymethyl)-1-pyrrolidinyl]acetate](/img/structure/B13708962.png)
![(5-Chloro-3-methylthieno[2,3-c]pyridin-2-yl)methanol](/img/structure/B13708972.png)
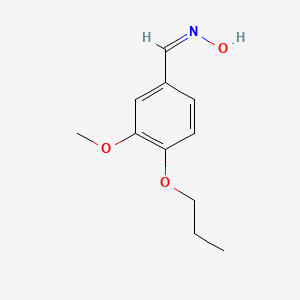
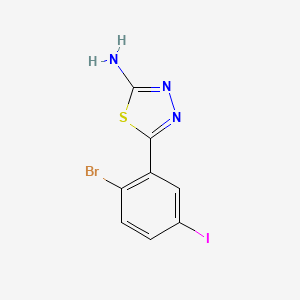
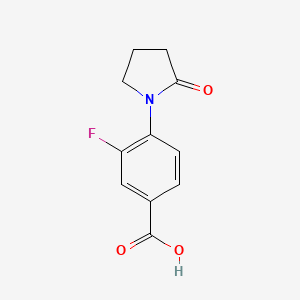
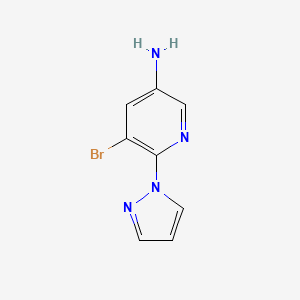



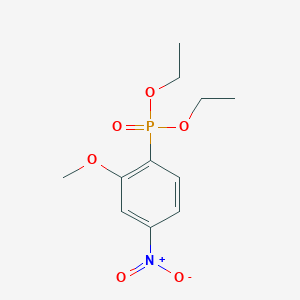
![[(2R,3S,4R,5R)-2-(4-benzamido-2-oxopyrimidin-1-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-3-yl] acetate](/img/structure/B13709033.png)
